Dodecanedioic acid-d20

Description

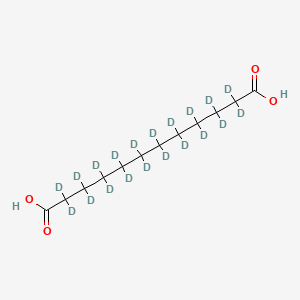

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-KHKAULECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583748 | |

| Record name | (~2~H_20_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89613-32-1 | |

| Record name | (~2~H_20_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89613-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (2H₂₀)Dodecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile chemical compound with applications ranging from the synthesis of polymers like nylon 6,12 to its use in corrosion inhibitors, surfactants, and coatings.[1][2][3] Its deuterated analogue, (2H₂₀)Dodecanedioic acid, serves as a valuable tool in metabolic research and pharmacokinetic studies, allowing for the tracing and quantification of DDDA in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of both dodecanedioic acid and its deuterated form, (2H₂₀)Dodecanedioic acid. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant pathways and workflows to support advanced research and development.

Physical and Chemical Properties

The physical and chemical properties of dodecanedioic acid are well-documented. While specific experimental data for the fully deuterated (2H₂₀)Dodecanedioic acid is scarce, its properties are predicted to be very similar to the non-deuterated form, with a notable increase in molar mass due to the presence of twenty deuterium atoms.

Table 1: Physical Properties of Dodecanedioic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₄ | [1][4] |

| Molar Mass | 230.304 g/mol | [1][4] |

| Appearance | White flakes or crystalline powder | [1][2] |

| Melting Point | 127–129 °C | [1][3] |

| Boiling Point | 245 °C at 10 mmHg | [3] |

| Density | 1.066 g/cm³ | [1] |

| Water Solubility | Slightly soluble, pH dependent | [1][2] |

| Solubility in Organic Solvents | Soluble in hot toluene, alcohol, and hot acetic acid | [4] |

| Flash Point | 220 °C | [1] |

| pKa | 4.48 ± 0.10 (Predicted) | [5] |

Table 2: Predicted Properties of (2H₂₀)Dodecanedioic Acid

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂D₂₀O₄ |

| Molar Mass | ~250.42 g/mol |

| Appearance | White solid |

| Melting Point | Expected to be similar to DDDA (127–129 °C) |

| Boiling Point | Expected to be slightly higher than DDDA |

| Solubility | Expected to be very similar to DDDA |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dodecanedioic acid.

Table 3: Spectroscopic Data for Dodecanedioic Acid

| Technique | Key Features and Observed Peaks | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.26 (m, 12H, -(CH₂)₆-), δ 1.63 (p, 4H, -CH₂-CH₂-COOH), δ 2.35 (t, 4H, -CH₂-COOH) | [4] |

| ¹³C NMR | Data available in spectral databases. | [6] |

| Infrared (IR) | Characteristic peaks for C=O stretching of the carboxylic acid group and O-H stretching. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molar mass. | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of dodecanedioic acid and its deuterated analogue.

Protocol 1: Determination of Melting Point

The melting point of dodecanedioic acid can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of crystalline dodecanedioic acid is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Protocol 2: Synthesis of (2H₂₀)Dodecanedioic Acid

A plausible method for the synthesis of (2H₂₀)Dodecanedioic acid involves the deuteration of a suitable precursor. One potential route starts from a deuterated starting material.

Methodology:

-

Perdeuteration of a precursor: A suitable starting material, such as cyclododecanone, can be subjected to exhaustive H/D exchange under basic or acidic conditions using D₂O as the deuterium source.

-

Oxidative cleavage: The resulting perdeuterated cyclododecanone is then oxidized using a strong oxidizing agent, such as nitric acid or a mixture of a permanganate or dichromate salt with an acid, to cleave the ring and form (2H₂₀)dodecanedioic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of dicarboxylic acids.

Methodology:

-

Derivatization: To increase volatility, the carboxylic acid groups of dodecanedioic acid are derivatized, for example, by esterification with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to achieve separation of the analytes.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

Signaling Pathways and Metabolic Relevance

Dodecanedioic acid is not merely an industrial chemical; it also plays a role in metabolism. It is a dicarboxylic acid that can be formed through the ω-oxidation of fatty acids.[8] Studies have shown that dodecanedioic acid can influence metabolic pathways, particularly those related to glucose and lipid metabolism.[9][10] It has been investigated for its potential therapeutic effects in metabolic disorders.[9]

Caption: Metabolic influence of Dodecanedioic Acid (DDDA).

Experimental and Synthetic Workflows

Visualizing experimental and synthetic workflows can aid in understanding and replicating complex procedures.

Synthesis of Dodecanedioic Acid from Butadiene

The industrial production of dodecanedioic acid often starts from butadiene.[1]

Caption: Industrial synthesis of Dodecanedioic Acid.

Workflow for Solubility Determination

A general workflow for determining the solubility of dodecanedioic acid in a given solvent.

Caption: Workflow for determining solubility.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of dodecanedioic acid and its deuterated analogue, (2H₂₀)Dodecanedioic acid. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with these compounds. The inclusion of diagrams for metabolic pathways and experimental workflows aims to offer a clear and concise visualization of complex processes, facilitating further research and application development. While comprehensive data on the deuterated form is still emerging, the information presented here serves as a valuable starting point for its synthesis, characterization, and use in metabolic studies.

References

- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 2. corvay-specialty.com [corvay-specialty.com]

- 3. Dodecanedioic acid | 693-23-2 [chemicalbook.com]

- 4. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Dodecanedioic acid [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dodecanedioic Acid in the Context of Plant-Derived Compounds

Introduction

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a valuable chemical intermediate used in the synthesis of polymers such as nylon 6,12, polyamides, polyesters, as well as in the production of adhesives, coatings, and fragrances. While of significant industrial interest, dodecanedioic acid is not a naturally abundant component of common plant oils. Plant oils are predominantly composed of triglycerides, which are esters of glycerol and monocarboxylic fatty acids like oleic, linoleic, and palmitic acids. The natural occurrence of free dicarboxylic acids in vegetable oils is generally negligible.

This guide provides a technical overview of the synthesis of dodecanedioic acid from plant oil derivatives, the analytical methods for its quantification, and the biotechnological pathways involved in its production.

Quantitative Data: Synthesis of Dodecanedioic Acid

The production of dodecanedioic acid from plant-derived precursors is a key area of green chemistry. The following table summarizes yields from various synthetic and biotechnological methods.

| Precursor (Plant-Derived) | Method | Organism/Catalyst | Yield (%) | Reference |

| Oleic Acid | Ozonolysis | - | ~80% | [Chemical synthesis literature] |

| Methyl Ricinoleate | Chemical Cleavage | - | High | [Chemical synthesis literature] |

| Lauric Acid | Fermentation | Candida tropicalis | >60% | [Biotechnological production literature] |

| n-Dodecane | Fermentation | Candida tropicalis | >70% | [Biotechnological production literature] |

Experimental Protocols

Synthesis of Dodecanedioic Acid via Ozonolysis of Oleic Acid

This protocol describes a common chemical method to produce DDDA from oleic acid, a major component of olive and other vegetable oils.

Materials:

-

Oleic acid (high purity)

-

Methanol

-

Ozone generator

-

Oxygen source

-

Sodium sulfite

-

Sulfuric acid

-

Sodium hydroxide

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

Esterification: Oleic acid is first converted to its methyl ester, methyl oleate, by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Ozonolysis: The methyl oleate is dissolved in a suitable solvent (e.g., methanol) and cooled to a low temperature (typically -78°C). Ozone gas is bubbled through the solution until the reaction is complete, indicated by the appearance of a blue color.

-

Oxidative Work-up: The resulting ozonide is then decomposed under oxidative conditions. This is often achieved by adding hydrogen peroxide and formic acid, which cleaves the ozonide to form the corresponding carboxylic acids.

-

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids by adding a base (e.g., sodium hydroxide) and heating the mixture.

-

Acidification and Extraction: The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to protonate the carboxylate groups. The dicarboxylic acids are then extracted into an organic solvent.

-

Purification: The dodecanedioic acid is purified from the co-product (pelargonic acid) by recrystallization or chromatography.

Quantification of Dodecanedioic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of DDDA in a sample matrix.

Materials:

-

Sample containing DDDA

-

Internal standard (e.g., tetradecanedioic acid)

-

Methanol

-

Acetyl chloride (for esterification)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Extraction: The sample is first extracted with an appropriate organic solvent to isolate the lipid fraction.

-

Derivatization (Esterification): The carboxylic acid groups of DDDA are derivatized to their corresponding methyl esters to increase volatility for GC analysis. This is achieved by reacting the dried extract with a solution of acetyl chloride in methanol.

-

Sample Preparation for GC-MS: The derivatized sample is then neutralized, and the methyl esters are extracted into hexane. The hexane layer is dried over anhydrous sodium sulfate.

-

GC-MS Analysis: An aliquot of the final hexane solution is injected into the GC-MS.

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium

-

MS Detector: Operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Quantification: The concentration of DDDA is determined by comparing the peak area of its methyl ester to the peak area of the internal standard.

Signaling Pathways and Workflows

Biotechnological Production of Dodecanedioic Acid

The biotechnological production of DDDA often utilizes yeast, such as Candida tropicalis, which can metabolize long-chain alkanes or fatty acids via the ω-oxidation pathway.

Caption: The ω-oxidation pathway for the biosynthesis of dodecanedioic acid from n-dodecane in yeast.

Experimental Workflow for DDDA Quantification

The following diagram illustrates the general workflow for the analysis of DDDA from a sample.

Biotechnological Production of Dodecanedioic Acid from Renewable Sources: A Technical Guide

Introduction

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid with significant industrial applications. It serves as a key monomer in the production of high-performance polymers like nylon 6,12, as well as in the manufacturing of top-grade coatings, adhesives, lubricants, corrosion inhibitors, and surfactants[1][2][3]. Traditionally, DDDA synthesis relies on multi-step chemical processes using petrochemical feedstocks like butadiene, which are associated with high energy consumption, environmental concerns, and price volatility[3][4]. The increasing demand for sustainable and bio-based chemicals has spurred the development of biotechnological routes for DDDA production from renewable resources, offering a greener and more efficient alternative[5].

This technical guide provides an in-depth overview of the core principles, methodologies, and quantitative achievements in the biotechnological production of DDDA. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in microbial metabolic engineering and green chemistry.

Microbial Production Platforms and Renewable Feedstocks

The cornerstone of bio-based DDDA production is the use of microorganisms capable of converting renewable feedstocks into dicarboxylic acids. Yeasts, particularly species from the Candida genus, are naturally equipped for this conversion. More recently, metabolic engineering has expanded the production landscape to include other microbes like Escherichia coli.

-

Candida Species: Yeasts such as Candida tropicalis and Candida viswanathii are well-studied for their ability to convert n-alkanes and fatty acids into corresponding dicarboxylic acids[5][6][7]. They utilize a native ω-oxidation pathway. Strains with deleted or impaired β-oxidation pathways are often used to prevent the degradation of the fatty acid substrate and the dicarboxylic acid product, thereby channeling metabolic flux towards accumulation of the desired product[8][9].

-

Engineered Escherichia coli: While not a natural producer, E. coli has been engineered to create whole-cell biocatalysts for DDDA synthesis. This involves constructing multi-enzyme cascades that convert renewable fatty acids, like linoleic acid, into DDDA[10][11].

The transition to a bio-economy relies on utilizing sustainable and readily available feedstocks. A variety of renewable resources have been successfully used for DDDA production:

-

Plant Oil Derivatives: Dodecanoic acid methyl ester (DAME), easily derived from the transesterification of coconut or palm kernel oil, is a prime substrate for Candida-based fermentation[2][6][12].

-

Fatty Acids: Lauric acid (dodecanoic acid) and unsaturated fatty acids like linoleic acid serve as direct precursors[10].

-

n-Alkanes: n-dodecane, a petrochemical-based substrate, has been used historically, but the focus has shifted towards more sustainable alternatives[7].

-

Glucose and Lignocellulosic Hydrolysates: Some processes use sugars like glucose for the initial growth phase of the microorganism before introducing the fatty acid feedstock for the bioconversion phase[4]. Co-utilization of wheat straw hydrolysates with n-dodecane has also been demonstrated[10].

Core Metabolic Pathways for DDDA Biosynthesis

Two primary metabolic routes have been exploited for the biotechnological production of DDDA: the native ω-oxidation pathway in yeasts and engineered multi-enzymatic cascades in bacteria.

The ω-Oxidation Pathway in Candida

Yeasts like Candida tropicalis utilize the ω-oxidation pathway to functionalize the terminal methyl group of n-alkanes or fatty acids. This pathway is a three-step enzymatic process that occurs in the endoplasmic reticulum.

-

ω-Hydroxylation: The process begins with the hydroxylation of the terminal methyl group of the substrate (e.g., dodecanoic acid) to form ω-hydroxydodecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) system, which requires a partnering NADPH-cytochrome P450 reductase (CPR)[9][13].

-

Oxidation to Aldehyde: The resulting terminal alcohol is then oxidized to an aldehyde (12-oxododecanoic acid) by an alcohol dehydrogenase (ADH).

-

Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid, yielding dodecanedioic acid (DDDA).

To maximize DDDA accumulation, the β-oxidation pathway, which degrades fatty acids for energy, is typically blocked through genetic engineering (e.g., deletion of the POX4 and POX5 genes)[8].

Engineered Multi-Enzymatic Cascade (LOX Pathway) in E. coli

A novel, sustainable route for DDDA production has been developed in E. coli using an artificial multi-enzymatic cascade inspired by the lipoxygenase (LOX) pathway found in plants[10][11]. This whole-cell biocatalyst approach converts renewable linoleic acid into DDDA.

-

Dioxygenation: Linoleic acid is first converted to a hydroperoxy-octadecadienoic acid intermediate by a lipoxygenase (LOX).

-

C-C Bond Cleavage: A hydroperoxide lyase (HPL) then cleaves the intermediate, producing 12-oxo-(9Z)-dodecenoic acid.

-

Oxidation: An aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group to a carboxylic acid.

-

Reduction: An endogenous double-bond reductase in E. coli saturates the carbon-carbon double bond, yielding the final product, DDDA.

-

Cofactor Recycling: To ensure a continuous supply of the necessary cofactor NAD+, an NADH oxidase (NOX) is co-expressed to regenerate NAD+ from NADH.

Quantitative Data Presentation

The following table summarizes key quantitative data from various studies on the biotechnological production of DDDA, allowing for a direct comparison of different production systems and strategies.

| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g substrate) | Productivity | Reference |

| Candida tropicalis | Dodecanoic acid methyl ester | Fed-batch | 66.0 | 0.8 | 0.35 g/L/h | [6][12] |

| Candida tropicalis (mutant 91) | n-dodecane | Shaking culture | 3.3 | Not Reported | Not Reported | [7] |

| Candida tropicalis (wild type) | Lauric acid | Batch | Not Reported | 0.247 | Not Reported | |

| Candida tropicalis (wild type) | Methyl laurate | Batch | Not Reported | 0.144 | Not Reported | |

| Engineered E. coli | Linoleic acid | Whole-cell one-pot | ~21.4 (from 100 mM) | 0.929 (molar) | 42.8 g/L/d | [10] |

| Engineered E. coli | Linoleic acid | Whole-cell one-pot | ~11.5 (from 50 mM) | 0.951 (molar) | 43.8 g/L/d | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are generalized methodologies synthesized from published studies.

General Experimental Workflow

The overall process for DDDA production involves several key stages, from initial strain preparation to final product analysis.

Protocol 1: DDDA Production using Candida tropicalis

This protocol is based on fed-batch fermentation using DAME as a substrate[6][8].

-

Strain and Pre-culture:

-

Use Candida tropicalis ATCC 20962, which has a deleted β-oxidation pathway[8].

-

Cultivate a pre-culture in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a baffled shake flask at 30°C and 150 rpm for 12 hours[8].

-

For bioreactor inoculation, prepare a larger pre-culture in a seed fermenter using a defined medium to ensure homogeneity[8].

-

-

Bioreactor Fermentation (Growth Phase):

-

Inoculate the main bioreactor containing OPT-1 medium (30 g/L glucose, 8 g/L (NH₄)₂SO₄, 1 g/L K₂HPO₄, 2 g/L KH₂PO₄, 4.5 g/L yeast extract, and trace elements)[8].

-

Maintain the pH at 5.8 using 2 M NaOH or 7% phosphoric acid. Set the temperature to 30°C.

-

Ensure aerobic conditions with an airflow of 6 L/h and agitation at 500 rpm. Grow for approximately 24 hours until glucose is depleted[8].

-

-

Biotransformation Phase:

-

Initiate the biotransformation by starting the feed of dodecanoic acid methyl ester (DAME). An optimized feeding strategy is crucial to avoid substrate toxicity.

-

Implement a gradual pH shift during this phase. For example, shift the pH from 5.8 to a higher value to enhance enzyme activity and product formation[1][6].

-

Maintain dissolved oxygen (DO) levels above 15% through controlled aeration and agitation.

-

Continue the fed-batch process for 150-200 hours, periodically sampling to monitor biomass, substrate consumption, and DDDA concentration[12].

-

-

Extraction and Analysis:

-

Harvest the fermentation broth and separate the cells by centrifugation.

-

Acidify the supernatant to a low pH (e.g., pH 2) to precipitate the DDDA.

-

Extract the DDDA from the acidified supernatant using an organic solvent like ethyl acetate[4].

-

Analyze the concentration and purity of DDDA using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., methylation).

-

Protocol 2: Whole-Cell Biocatalysis using Engineered E. coli

This protocol describes a one-pot synthesis of DDDA from linoleic acid[10][11].

-

Strain Construction:

-

Co-express the required enzymes (lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, NADH oxidase) in an E. coli expression host (e.g., BL21(DE3)). Genes should be codon-optimized for E. coli.

-

-

Cell Cultivation and Induction:

-

Grow the engineered E. coli strain in a rich medium like LB broth with appropriate antibiotics at 37°C.

-

When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression with IPTG (e.g., 0.2 mM).

-

Continue cultivation at a lower temperature (e.g., 16°C) for ~22 hours to ensure proper protein folding[11].

-

Harvest the cells by centrifugation and wash with buffer (e.g., potassium phosphate buffer). The resulting wet cells are the whole-cell biocatalyst.

-

-

Whole-Cell One-Pot Reaction:

-

Perform the reaction in a potassium phosphate buffer (100 mM, pH 8.0) containing 2 M KCl[11].

-

Add the harvested wet cells (e.g., 30-50 g/L) and the substrate, linoleic acid (e.g., 20-100 mM).

-

Ensure sufficient oxygen supply for the cascade reactions.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for 4-12 hours.

-

-

Extraction and Analysis:

-

Quench the reaction by adding a strong acid (e.g., H₂SO₄)[11].

-

Extract the product, DDDA, with a solvent such as methyl tert-butyl ether (MTBE)[11].

-

Evaporate the solvent and redissolve the product in methanol for analysis.

-

Quantify DDDA using HPLC with a UV detector at 210 nm, using an appropriate column and a mobile phase such as acetonitrile/water/formic acid[11].

-

Conclusion and Future Outlook

The biotechnological production of dodecanedioic acid from renewable sources presents a highly promising and sustainable alternative to conventional chemical synthesis. Significant progress has been made using both natural producers like Candida tropicalis and engineered systems like E. coli, with reported titers reaching up to 66 g/L[6]. The choice of microbial host, metabolic pathway, and renewable feedstock allows for a flexible and adaptable production platform[4].

Future research should focus on further optimizing metabolic pathways through advanced synthetic biology and metabolic engineering tools to enhance titers, yields, and productivities. Improving the tolerance of microbial hosts to substrate and product toxicity, developing more cost-effective downstream processing methods, and expanding the range of viable, low-cost renewable feedstocks will be critical for the large-scale industrial commercialization of bio-based DDDA. These advancements will pave the way for a more sustainable chemical industry, reducing our reliance on fossil resources.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]

- 3. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of dodecanedioic acid from n-dodecane by yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Deuterated Organic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of deuterated organic acids, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed to serve as a valuable resource for professionals in research, science, and drug development who work with isotopically labeled compounds. This guide details experimental protocols for deuteration and analysis, presents quantitative spectroscopic data, and illustrates key workflows.

Introduction to Spectroscopic Analysis of Deuterated Organic Acids

Deuterium-labeled organic acids are invaluable tools in a wide range of scientific disciplines, including mechanistic studies, metabolic tracing, and pharmaceutical development. The substitution of protium (¹H) with deuterium (²H or D) introduces a stable isotope label that can be readily monitored by various spectroscopic techniques. NMR and IR spectroscopy are two of the most powerful and commonly employed methods for the characterization of these compounds.

NMR spectroscopy provides detailed information about the molecular structure and the position of deuterium incorporation. The replacement of a proton with a deuteron leads to the disappearance of the corresponding signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum. Furthermore, deuterium substitution can induce small changes in the chemical shifts of neighboring nuclei, known as isotope effects, which can provide additional structural insights.

IR spectroscopy is highly sensitive to changes in bond vibrational frequencies. The substitution of a hydrogen atom with the heavier deuterium atom results in a predictable shift of the corresponding stretching and bending vibrations to lower wavenumbers. This isotopic shift is particularly useful for identifying and confirming the deuteration of specific functional groups, such as the hydroxyl group in carboxylic acids.

Data Presentation: NMR and IR Spectroscopic Data

The following tables summarize key quantitative data for the NMR and IR analysis of selected deuterated organic acids.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) of Selected Deuterated Organic Acids

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Acetic acid-d₄ (CD₃COOD) | - | Residual CD₂H signal | 20.0 (CD₃), 178.4 (COO)[1] |

| Benzoic acid | CDCl₃ | 11.67 (s, 1H, COOH), 8.20 (d, 2H), 7.68 (t, 1H), 7.54 (t, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55[2] |

| Benzoic acid-d₅ | D₂O | 7.5-7.8 (m, residual aromatic protons) | Not readily available |

| Butyric-3,3-d₂ acid | Not specified | Disappearance of the signal for C-3 protons | Not readily available |

| Butyric-d₇ acid (CD₃(CD₂)₂COOH) | Not specified | Residual alkyl protons | Not readily available |

| Phenylacetic acid | DMSO | 12.35 (s, 1H, COOH), 7.29 (m, 5H), 3.59 (s, 2H) | 173.19, 135.50, 129.85, 128.71, 127.05, 41.18 |

| Propanoic acid | Not specified | - | Not readily available |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and readily exchanges with D₂O, leading to its disappearance in the ¹H NMR spectrum.[3]

IR Spectroscopic Data

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) of Carboxylic Acids and Their Deuterated Analogues

| Functional Group Vibration | Non-Deuterated Carboxylic Acid (R-COOH) | Deuterated Carboxylic Acid (R-COOD) | Notes |

| O-H Stretch | 3300-2500 (very broad)[4] | - | This broad absorption is characteristic of the hydrogen-bonded dimer. |

| O-D Stretch | - | ~2400-2000 (broad) | The O-D stretching vibration appears at a lower frequency due to the increased mass of deuterium. |

| C=O Stretch | 1760-1690 (strong)[4] | 1760-1690 (strong) | The position of the carbonyl stretch is largely unaffected by deuteration of the hydroxyl group. |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 (if not deuterated) | |

| C-D Stretch (Aliphatic) | - | ~2200-2100 | C-D stretching vibrations appear at significantly lower wavenumbers than C-H stretches.[5] |

| C-O Stretch | 1320-1210[4] | 1320-1210 | |

| O-H Bend | 1440-1395 and 950-910[4] | - | |

| O-D Bend | - | Lower frequency than O-H bend | The exact position can vary. |

Experimental Protocols

This section provides detailed methodologies for the deuteration of organic acids and their subsequent analysis by NMR and IR spectroscopy.

Synthesis of Deuterated Organic Acids

Several methods can be employed for the synthesis of deuterated carboxylic acids. The choice of method depends on the desired position of deuteration and the starting material.

Protocol 3.1.1: α-Deuteration of Carboxylic Acids via Malonic Ester Synthesis [6]

This method is suitable for introducing deuterium at the α-position to the carboxyl group.

-

Hydrogen/Deuterium Exchange: Dissolve the corresponding malonic acid in deuterium oxide (D₂O).

-

Heating: Heat the solution to facilitate the exchange of the acidic α-protons with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy.

-

Decarboxylation: Once the desired level of deuteration is achieved, heat the reaction mixture to induce decarboxylation, yielding the α-deuterated carboxylic acid.

-

Purification: The resulting α-deuterated carboxylic acid is often pure enough for direct use, but can be further purified by recrystallization or distillation if necessary.

Protocol 3.1.2: Decarboxylative Deuteration [1]

This method allows for the replacement of a carboxylic acid group with a deuterium atom.

-

Reaction Setup: In a suitable reaction vessel, combine the aliphatic carboxylic acid, a photoredox catalyst, and a hydrogen atom transfer (HAT) catalyst in the presence of D₂O as the deuterium source.

-

Irradiation: Irradiate the mixture with visible light to initiate the photocatalytic cycle.

-

Work-up: After the reaction is complete, extract the deuterated product with an organic solvent.

-

Purification: Purify the product using standard techniques such as column chromatography.

NMR Spectroscopic Analysis

Protocol 3.2.1: Sample Preparation for NMR Analysis [1][7]

-

Sample Weighing: Accurately weigh 5-25 mg of the deuterated organic acid for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).[8] For ²H NMR, a non-deuterated solvent can be used.

-

Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating or sonication can be used, provided the sample is stable under these conditions.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to remove any particulate matter.

-

Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 3.2.2: NMR Data Acquisition [7]

-

Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Parameter Setup: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, and relaxation delay. For quantitative analysis, a longer relaxation delay is crucial.

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopic Analysis

Protocol 3.3.1: Sample Preparation for FT-IR Analysis (Liquid Samples) [9]

-

Attenuated Total Reflectance (ATR): Place a small drop of the liquid deuterated organic acid directly onto the ATR crystal. This method is quick and requires minimal sample preparation.

-

Transmission Cells: For non-aqueous samples, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).

Protocol 3.3.2: FT-IR Data Acquisition [9]

-

Background Scan: Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to known values to confirm deuteration.

Mandatory Visualizations

The following diagrams illustrate key workflows in the synthesis and analysis of deuterated organic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Butyric-d7 acid D = 98atom , = 98 CP 73607-83-7 [sigmaaldrich.com]

- 9. drawellanalytical.com [drawellanalytical.com]

Navigating the Landscape of Deuterated Dodecanedioic Acid: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of (2H_20_)Dodecanedioic acid, a deuterated analog of the C12 α,ω-dicarboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are increasingly utilizing deuterated compounds in their studies. The strategic replacement of hydrogen with deuterium atoms can significantly alter the pharmacokinetic properties of a molecule, offering potential advantages in drug development, such as improved metabolic stability and a longer half-life.

Commercial Availability

While the non-deuterated form of dodecanedioic acid is widely available from a multitude of chemical suppliers, the fully deuterated analog, (2H_20_)Dodecanedioic acid, is a more specialized reagent. However, it is commercially available from suppliers specializing in stable isotope-labeled compounds. For research needs that may fall outside of standard catalog offerings, numerous companies provide custom deuteration services.

Below is a summary of the commercial availability for both deuterated and non-deuterated dodecanedioic acid.

| Compound | Supplier(s) | Typical Purity/Isotopic Enrichment | Notes |

| (2H_20_)Dodecanedioic acid | CDN Isotopes | 98 atom % D[1][2] | Product Number: D-2537; CAS: 89613-32-1[2] |

| Various (Custom Synthesis) | ≥99.5% D incorporation is achievable[3] | Companies offering custom deuteration services include Revvity[4], BOC Sciences[], Toronto Research Chemicals[6][7][8], Creative Proteomics[9], RTI International[10], Creative Biolabs[11], Cambridge Isotope Laboratories[12][13], and Moravek[14][15]. | |

| Dodecanedioic acid | Sigma-Aldrich | 99% | A common starting material for custom synthesis. |

| Alfa Chemistry | 99.0%(GC)[16] | ||

| Tokyo Chemical Industry (TCI) | >99.0%(GC)[17] | ||

| Spectrum Chemical | Not specified | ||

| Chem-Impex | ≥ 99%[13] | ||

| Triveni Interchem | 98%[18] |

Purity and Isotopic Enrichment

The purity of (2H_20_)Dodecanedioic acid is a critical parameter for its application in research and drug development. It is characterized by both its chemical purity and its isotopic enrichment. Chemical purity refers to the absence of other chemical entities, while isotopic enrichment quantifies the extent of deuterium incorporation.

A variety of analytical techniques are employed to determine the purity and isotopic distribution of deuterated compounds. High-resolution mass spectrometry (HRMS) is a primary tool for confirming the mass shift and the distribution of isotopologues (molecules differing in the number of isotopic substitutions). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.

The following table summarizes the key analytical methods for assessing the purity of deuterated compounds.

| Analytical Technique | Parameter Measured | Key Insights |

| High-Resolution Mass Spectrometry (HRMS) | Mass-to-charge ratio (m/z) | Confirms molecular weight, determines isotopic distribution (e.g., d19, d20, d21 species), and quantifies isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | Absence or reduction of proton signals | Confirms the positions of deuteration. |

| ²H NMR | Presence and chemical shift of deuterium signals | Directly detects and quantifies deuterium at specific sites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isotopologues and mass detection | Can separate species with different levels of deuteration, providing a detailed isotopic purity profile. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of components and mass detection | Useful for non-volatile compounds, providing both chemical and isotopic purity information. |

Experimental Protocols

While specific, proprietary synthesis protocols for (2H_20_)Dodecanedioic acid from commercial suppliers are not publicly available, a general approach can be outlined based on established methods for the deuteration of carboxylic acids. One common strategy involves the use of a suitable catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).

General Protocol for Catalytic Hydrogen-Deuterium Exchange:

-

Starting Material: Begin with high-purity dodecanedioic acid.

-

Catalyst Selection: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is often employed.

-

Deuterium Source: The reaction is typically carried out in a deuterated solvent, such as D₂O or a deuterated organic solvent, under an atmosphere of deuterium gas.

-

Reaction Conditions: The reaction is heated under pressure to facilitate the exchange of hydrogen atoms for deuterium. Temperature, pressure, and reaction time are critical parameters that need to be optimized to achieve high levels of deuteration.

-

Work-up and Purification: After the reaction, the catalyst is filtered off. The deuterated dodecanedioic acid is then isolated and purified, typically by recrystallization from a suitable solvent, to remove any remaining starting material and byproducts.

Analytical Workflow for Quality Control:

A rigorous analytical workflow is essential to confirm the identity and purity of the final product.

-

Initial Characterization (¹H NMR): The absence of proton signals in the aliphatic region of the ¹H NMR spectrum provides the first indication of successful deuteration.

-

Confirmation of Deuteration (²H NMR): A ²H NMR spectrum will show a signal corresponding to the deuterated methylene groups, confirming the presence of deuterium.

-

Isotopic Enrichment and Purity (HRMS): High-resolution mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment by analyzing the distribution of the molecular ion peaks.

-

Chemical Purity (GC-MS or LC-MS): Chromatographic methods coupled with mass spectrometry are used to assess the chemical purity and to identify and quantify any residual non-deuterated or partially deuterated species.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of (2H20)Dodecanedioic acid.

Caption: An analytical workflow for the quality control of (2H20)Dodecanedioic acid.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Stable Isotope Labeling Services | Revvity [revvity.co.jp]

- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 7. lubio.ch [lubio.ch]

- 8. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

- 9. Isotopic Labeling Assay Service - Creative Proteomics [creative-proteomics.com]

- 10. Isotope Labeling Services and Capabilities | RTI [rti.org]

- 11. Isotope Labeling Service - Creative Biolabs [creative-biolabs.com]

- 12. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 14. moravek.com [moravek.com]

- 15. moravek.com [moravek.com]

- 16. ukisotope.com [ukisotope.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Wakefield Chemistry Consulting [wakefieldchemistryconsulting.com]

A Comprehensive Toxicological Profile of Dodecanedioic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile of dodecanedioic acid (DDDA), a dicarboxylic acid with wide-ranging industrial applications, and its derivatives.[1] This document synthesizes available data on acute and chronic toxicity, irritation and sensitization potential, genotoxicity, and reproductive effects to support safety assessments and guide future research.

Executive Summary

Dodecanedioic acid exhibits a low order of acute toxicity via oral and dermal routes.[2][3] It is not considered a skin sensitizer and is not mutagenic in bacterial reverse mutation assays.[2][4] While not a skin irritant, it is classified as a serious eye irritant.[2][5][6] Repeated dose studies in rats have not shown significant toxic effects up to the highest doses tested.[2] There is no evidence to suggest that DDDA is a reproductive or developmental toxin.[2]

Acute Toxicity

The acute toxicity of dodecanedioic acid is low across various exposure routes. The following table summarizes the available quantitative data.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male and female) | Oral | > 3,000 mg/kg | [3][5] |

| LD50 | Rabbit (male) | Dermal | > 6,000 mg/kg | [3][5] |

Irritation and Sensitization

DDDA is not classified as a skin irritant and is not a dermal sensitizer.[2][4] However, it is a recognized eye irritant, capable of causing serious irritation upon contact.[2][5][6][7]

| Endpoint | Result | Reference |

| Skin Irritation | Not irritating | [2] |

| Eye Irritation | Causes serious eye irritation | [2][5][6] |

| Skin Sensitization | Not a sensitizer | [2][4] |

Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening study in rats showed no significant adverse effects.[4]

| Study Type | Species | Route | Dose Levels | Duration | NOAEL | Key Findings | Reference |

| Combined Repeated Dose/Reproductive Developmental Screening | Rat | Gavage | 100, 500, 1000 mg/kg/day | ~50 days | Not explicitly stated, but no significant effects at highest dose | No mortality or significant effects on body weight, food consumption, or food efficiency.[4] | [4] |

| Repeated Dose Toxicity | Rat (male and female) | Oral | Not specified | 13 Weeks | 1,800 mg/kg | No observed adverse effect level established. | [8] |

Genotoxicity and Carcinogenicity

Available data from in vitro and in vivo studies indicate that dodecanedioic acid is not genotoxic.[2][4][8]

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | Not specified | Negative | [4] |

| In vitro Mammalian Cell Gene Mutation Test | Chinese hamster lung cells | With and without | Negative | [8] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [4][8] |

Due to the negative mutagenicity results, carcinogenicity studies have not been deemed necessary.[2] No components of DDDA at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[5]

Reproductive and Developmental Toxicity

Screening level data suggest that dodecanedioic acid does not have adverse effects on reproduction or development.[2][4] In a combined repeated dose/reproductive developmental screening test in rats, no effects on reproductive parameters were observed at dose levels up to 1000 mg/kg.[4]

Toxicological Profile of DDDA Derivatives

Data on the toxicology of DDDA derivatives is limited.

Diethyl Dodecanedioate

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited.

Acute Oral Toxicity (as per general guidelines)

-

Test Guideline: Similar to OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Administration: A single dose of DDDA administered by gavage.

-

Dose Levels: A limit test is often performed at 2000 or 5000 mg/kg. For DDDA, a dose of >3000 mg/kg was tested.[3][5]

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Acute Dermal Toxicity (as per general guidelines)

-

Test Guideline: Similar to OECD Test Guideline 402 (Acute Dermal Toxicity).

-

Administration: A single dose of DDDA is applied to a shaved area of the skin. The site is typically covered with a gauze patch.

-

Dose Levels: A limit test is often performed at 2000 mg/kg. For DDDA, a dose of >6000 mg/kg was tested.[3][5]

-

Observation Period: Animals are observed for 14 days.

-

Endpoints: Mortality, signs of skin irritation at the application site, clinical signs of systemic toxicity, body weight changes, and gross pathology.

In vivo Micronucleus Test

-

Test Guideline: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).[8]

-

Administration: DDDA administered orally.[8]

-

Procedure: Bone marrow is extracted from the animals after a set exposure time.[8] Erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

-

Result: DDDA did not induce an increase in micronuclei.[4][8]

Visualizations

Logical Flow of Toxicological Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Summary of Dodecanedioic Acid Toxicological Endpoints

Caption: Summary of key toxicological endpoints for Dodecanedioic Acid.

References

- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 2. jcia-bigdr.jp [jcia-bigdr.jp]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. columbuschemical.com [columbuschemical.com]

- 6. thomassci.com [thomassci.com]

- 7. ark-chem.co.jp [ark-chem.co.jp]

- 8. valsynthese.ch [valsynthese.ch]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. scbt.com [scbt.com]

Methodological & Application

Application Note: Quantitative Analysis of Dicarboxylic Acids in Plasma by Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are important metabolites that play key roles in various physiological and pathophysiological processes, including fatty acid metabolism and cellular energy production.[1] Accurate quantification of DCAs in plasma is crucial for biomarker discovery and for diagnosing and monitoring certain metabolic disorders.[2][3] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of these compounds in complex biological matrices like plasma.[4] This application note provides a detailed protocol for the quantification of various dicarboxylic acids in plasma using a stable isotope dilution LC-MS/MS method.

Principle

The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard for each analyte is added to the plasma sample at the beginning of the sample preparation process.[4] This internal standard is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., using deuterium, carbon-13, or nitrogen-15).[4][5] The analyte and its corresponding internal standard are co-extracted, derivatized, and analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the internal standard.[4] This approach corrects for variations in sample extraction, derivatization efficiency, and matrix effects during ionization, leading to high accuracy and precision.[6]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of dicarboxylic acids in plasma is depicted below.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

Application Note: High-Sensitivity GC-MS Analysis of Dicarboxylic Acids Following Trimethylsilylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed method for the analysis of dicarboxylic acids (DCAs) in various sample matrices using gas chromatography-mass spectrometry (GC-MS) after derivatization. Due to their low volatility and high polarity, direct GC-MS analysis of DCAs is challenging. Silylation, specifically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a robust and widely used derivatization technique that converts polar carboxyl groups into their more volatile and thermally stable trimethylsilyl (TMS) esters.[1][2][3] This protocol outlines a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, enabling sensitive and reproducible quantification of a range of C3-C9 dicarboxylic acids.[1][4]

Introduction

Dicarboxylic acids are important organic compounds that play crucial roles in various biological and chemical processes. They are key intermediates in metabolic pathways, can serve as biomarkers for certain diseases, and are utilized as building blocks in the synthesis of polymers and pharmaceuticals. Accurate and sensitive quantification of DCAs is therefore essential in diverse fields, including clinical diagnostics, environmental analysis, and industrial quality control.

Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and structural elucidation capabilities, making it a powerful tool for the analysis of complex mixtures. However, the inherent properties of dicarboxylic acids, such as their low volatility and tendency to undergo thermal degradation, necessitate a derivatization step to improve their chromatographic behavior.[1] Silylation with BSTFA is a preferred method as it is a rapid and effective single-step procedure that produces thermally stable derivatives suitable for GC-MS analysis.[1][2] This application note presents a comprehensive and optimized protocol for the GC-MS analysis of silylated dicarboxylic acids, designed to be readily implemented in a laboratory setting.

Experimental Protocols

Materials and Reagents

-

Dicarboxylic acid standards (e.g., malonic acid, succinic acid, glutaric acid, adipic acid, pimelic acid, suberic acid, azelaic acid, sebacic acid)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Nitrogen gas, high purity

-

Glass vials with PTFE-lined screw caps

-

Heating block or oven

-

GC-MS system with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, reaction mixtures). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate the dicarboxylic acids from the sample matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.

Silylation Protocol

-

Reconstitution: Reconstitute the dried sample extract or a known amount of dicarboxylic acid standards in 50 µL of anhydrous pyridine.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Dilution: Dilute the derivatized sample with an appropriate solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters have been optimized for the separation and detection of silylated dicarboxylic acids.

| GC Parameter | Setting |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| MS Parameter | Setting |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for the trimethylsilyl derivatives of common dicarboxylic acids. These values can be used for compound identification and for setting up a Selected Ion Monitoring (SIM) method for enhanced sensitivity.

| Dicarboxylic Acid | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Malonic Acid | ~9.5 | 248 | 233, 147, 73 |

| Succinic Acid | ~11.2 | 262 | 247, 147, 73 |

| Glutaric Acid | ~12.8 | 276 | 261, 147, 73 |

| Adipic Acid | ~14.1 | 290 | 275, 147, 73 |

| Pimelic Acid | ~15.3 | 304 | 289, 147, 73 |

| Suberic Acid | ~16.4 | 318 | 303, 147, 73 |

| Azelaic Acid | ~17.4 | 332 | 317, 147, 73 |

| Sebacic Acid | ~18.3 | 346 | 331, 147, 73 |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the GC-MS analysis of silylated dicarboxylic acids.

Caption: Overall workflow for GC-MS analysis of dicarboxylic acids.

References

Applications of Deuterated Standards in Metabolomics and Flux Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics and metabolic flux analysis, accuracy and precision are paramount. Deuterated standards, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium, serve as invaluable tools for achieving reliable quantitative data. Their near-identical physicochemical properties to their endogenous counterparts allow them to act as ideal internal standards in mass spectrometry-based metabolomics, correcting for variability during sample preparation and analysis. Furthermore, in metabolic flux analysis, deuterated tracers enable the dynamic tracking of metabolic pathways, providing insights into cellular metabolism in health and disease.

This document provides detailed application notes and experimental protocols for the use of deuterated standards in both quantitative metabolomics and metabolic flux analysis.

Application Note 1: Quantitative Metabolomics using Deuterated Internal Standards

Principle

Deuterated internal standards are added to biological samples at a known concentration at the earliest stage of sample preparation. Because they behave almost identically to the target analyte during extraction, derivatization, and LC-MS/MS analysis, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.[1] By measuring the ratio of the analyte to the deuterated internal standard, accurate and precise quantification can be achieved, even in complex biological matrices.[2] While 13C- and 15N-labeled standards are often considered the gold standard due to their higher isotopic stability and minimal chromatographic shift, deuterated standards offer a cost-effective and widely available alternative.[3][4] However, care must be taken to ensure the isotopic stability of the deuterium labels and to account for any potential chromatographic shifts.[1]

Data Presentation: Comparison of Internal Standards

The choice of internal standard can significantly impact the precision and accuracy of quantification. While both deuterated and 13C-labeled standards improve data quality, 13C-labeled standards generally offer superior performance.[2][3]

| Performance Metric | Deuterated (²H) Standards | ¹³C-Labeled Standards | Key Considerations |

| Accuracy | May be compromised due to potential chromatographic separation from the unlabeled analyte (isotope effect), which can lead to differential ion suppression.[3] | Generally higher accuracy due to minimal to no chromatographic shift, ensuring co-elution and more effective compensation for matrix effects.[3] | The position and number of deuterium atoms can influence the magnitude of the isotope effect. |

| Precision (CV%) | Can exhibit lower precision (higher Coefficient of Variation) in some cases due to the aforementioned isotopic effects. | Generally offers higher precision (lower CV%) due to greater chemical and isotopic stability. | A study on sphingolipid quantification reported intra- and inter-assay variations of less than 10% with ¹³C-labeled standards.[2] |

| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen from the solvent or matrix.[3] | The ¹³C label is integrated into the carbon backbone and is highly stable under typical experimental conditions. | Careful selection of the deuteration site to non-exchangeable positions is crucial. |

| Cost | Generally less expensive to synthesize. | Typically more expensive due to the more complex synthetic routes required. | Cost-effectiveness needs to be balanced with the required level of analytical rigor. |

Experimental Protocol: Quantification of Amino Acids in Human Plasma by LC-MS/MS using Deuterated Internal Standards

This protocol describes the quantification of amino acids in human plasma using a suite of deuterated internal standards.

Materials:

-

Human plasma (collected in EDTA tubes)

-

Deuterated amino acid internal standard mix (e.g., containing d5-Glutamine, d5-Glutamate, etc.) in a suitable solvent

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the deuterated amino acid internal standard mix to each plasma sample.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-7 min: 95% B

-

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) mode will be used. The specific precursor and product ion transitions for each amino acid and its corresponding deuterated internal standard need to be optimized.

-

-

-

Data Analysis:

-

Integrate the peak areas for each amino acid and its corresponding deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of amino acid standards spiked with the internal standard mix.

-

Determine the concentration of each amino acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualization: Experimental Workflow

Application Note 2: Metabolic Flux Analysis using Deuterated Tracers

Principle

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. This is achieved by introducing a stable isotope-labeled substrate (a "tracer") and tracking the incorporation of the isotope into downstream metabolites. Deuterated glucose, such as [6,6'-²H₂]-glucose, is a commonly used tracer to investigate central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[5] By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of isotopic labels) of key metabolites over time, the flow of the tracer through these pathways can be determined.[5] This provides a dynamic view of cellular metabolism that is not attainable from static metabolite concentration measurements alone.

Experimental Protocol: Metabolic Flux Analysis of Glycolysis and the TCA Cycle in A549 Cancer Cells using [6,6'-²H₂]-Glucose and LC-MS

This protocol outlines a method to trace the metabolism of glucose through glycolysis and the TCA cycle in the A549 human lung carcinoma cell line.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) without glucose and pyruvate

-

Fetal Bovine Serum (FBS), dialyzed

-

[6,6'-²H₂]-glucose

-

Unlabeled glucose

-

6-well cell culture plates

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS system (e.g., a high-resolution mass spectrometer like a Q-TOF or Orbitrap)

-

Reversed-phase C18 column

Procedure:

-

Cell Culture and Labeling:

-

Seed A549 cells in 6-well plates and grow to ~80% confluency in standard DMEM with 10% FBS.

-

Prepare the labeling medium: DMEM without glucose and pyruvate, supplemented with 10% dialyzed FBS and 10 mM [6,6'-²H₂]-glucose. Prepare a parallel control medium with 10 mM unlabeled glucose.

-

Aspirate the standard medium and wash the cells once with PBS.

-

Add the labeling medium or control medium to the respective wells.

-

Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice.

-

Aspirate the medium and quickly wash the cells with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex for 30 seconds.

-

Incubate at -80°C for at least 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol.

-

Analyze by LC-MS using a reversed-phase C18 column.

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

A suitable gradient will need to be developed to separate key metabolites of glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate, glutamate).

-

-

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for central carbon metabolites.

-

Acquire data in full scan mode with high resolution to accurately determine the mass isotopologue distributions.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the different isotopologues of key metabolites (e.g., for citrate M+0, M+1, M+2, etc.).

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and estimate the relative fluxes through glycolysis and the TCA cycle.

-

Visualization: Glycolysis and TCA Cycle Pathways

Conclusion

Deuterated standards are versatile and powerful tools in the study of metabolism. In quantitative metabolomics, they provide a reliable means of correcting for analytical variability, thereby improving the accuracy and precision of metabolite measurements. In metabolic flux analysis, deuterated tracers allow for the dynamic interrogation of metabolic pathways, offering a deeper understanding of cellular function. The protocols and data presented here provide a foundation for the successful application of deuterated standards in your research, enabling high-quality data generation for a wide range of applications in basic science, drug discovery, and clinical research.

References

- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research [mdpi.com]

Protocol for Derivatization of Dicarboxylic Acids for Improved Detection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dicarboxylic acids (DCAs) in various matrices, including biological fluids and environmental samples, is crucial for biomarker discovery, metabolic profiling, and understanding disease pathogenesis. Due to their inherent polarity, low volatility, and often poor ionization efficiency, direct analysis of DCAs can be challenging, leading to low sensitivity and poor chromatographic performance. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the carboxyl functional groups to enhance their detectability in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and experimental protocols for three common and effective derivatization strategies for dicarboxylic acids.

Application Note 1: Derivatization for GC-MS Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Dicarboxylic acids must be derivatized to reduce their polarity and increase their volatility. The two most common approaches are silylation and esterification.

-

Silylation: This process replaces the active hydrogen in the carboxylic acid groups with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are amenable to GC-MS analysis.[1][2][3]

-

Esterification: This method converts carboxylic acids into their corresponding esters (e.g., methyl or butyl esters), which are more volatile.[4][5] A common reagent is boron trifluoride (BF3) in an alcohol like butanol.[4][6] This method has been shown to yield very low limits of detection.[4][6][7]

Experimental Protocol 1A: Silylation using BSTFA

This protocol is adapted for the analysis of low-molecular-weight dicarboxylic acids in samples such as atmospheric aerosols.[1]

Materials and Reagents:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Pyridine

-

Dicarboxylic acid standards or dried sample extract

-

Inert gas (e.g., Nitrogen or Argon)

-

Heating block or oven

Procedure:

-

Ensure the sample containing dicarboxylic acids is completely dry. Any residual water will react with the silylating reagent.

-

To the dried sample in a reaction vial, add 50 µL of pyridine to dissolve the analytes.

-

Add 100 µL of BSTFA to the vial.

-

Seal the vial tightly under an inert atmosphere.

-

Heat the reaction mixture at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Experimental Protocol 1B: Esterification using BF3/Butanol

This protocol is effective for a broad range of C2-C14 dicarboxylic acids.[4]

Materials and Reagents:

-

14% Boron trifluoride in butanol (BF3/butanol)

-

Dicarboxylic acid standards or dried sample extract

-

Hexane

-

Saturated sodium chloride solution

-

Sodium sulfate (anhydrous)

-